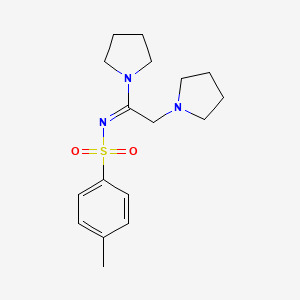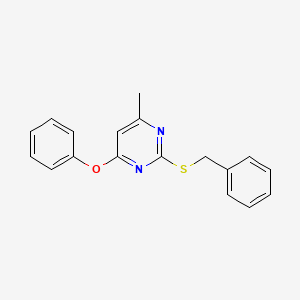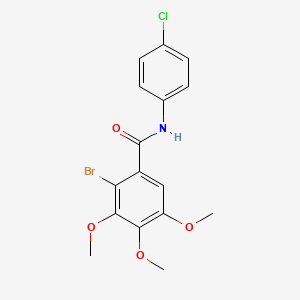
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied in the scientific community due to its potential applications in various fields. DIDS has been found to exhibit a wide range of biochemical and physiological effects, making it a versatile compound for research purposes.
作用机制
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to inhibit chloride channels and transporters by binding to a specific site on the channel or transporter protein. This binding results in the prevention of chloride ion movement across the membrane, leading to a decrease in the activity of the channel or transporter.
Biochemical and Physiological Effects
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of CFTR, which is responsible for regulating the flow of chloride ions across cell membranes. N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has also been found to inhibit the activity of the Na+/H+ exchanger, which is involved in regulating the pH of cells.
实验室实验的优点和局限性
One of the main advantages of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in lab experiments is its ability to selectively inhibit chloride channels and transporters. This property makes it a valuable tool for studying the function of these channels and transporters in various physiological processes. However, one limitation of using N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide is its potential for off-target effects, which may complicate the interpretation of experimental results.
未来方向
There are several future directions for the study of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide. One potential area of research is the development of more selective inhibitors of chloride channels and transporters, which would allow for more precise manipulation of these processes in cells. Another area of research is the investigation of the role of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide in the regulation of neuronal excitability, which may have implications for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide and its potential applications in various fields.
合成方法
The synthesis of N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with N,N-diethylethylenediamine in the presence of pyrrolidine. The resulting product is then purified through recrystallization to obtain pure N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide.
科学研究应用
N-(1,2-di-1-pyrrolidinylethylidene)-4-methylbenzenesulfonamide has been used extensively in scientific research due to its ability to inhibit chloride channels and transporters. This property makes it a valuable tool for studying various physiological processes that involve chloride transport, such as the function of the cystic fibrosis transmembrane conductance regulator (CFTR) and the regulation of neuronal excitability.
属性
IUPAC Name |
(NE)-N-(1,2-dipyrrolidin-1-ylethylidene)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3O2S/c1-15-6-8-16(9-7-15)23(21,22)18-17(20-12-4-5-13-20)14-19-10-2-3-11-19/h6-9H,2-5,10-14H2,1H3/b18-17+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFTBKOAKYFFPBW-ISLYRVAYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=C(CN2CCCC2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)/N=C(\CN2CCCC2)/N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1E)-1,2-di(pyrrolidin-1-yl)ethylidene]-4-methylbenzenesulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(4-benzyl-1-piperazinyl)carbonothioyl]-6-methoxyphenol](/img/structure/B5795818.png)
![N-[3-chloro-4-(4-ethyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B5795821.png)
![methyl 5-{[2-({[3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenoxy]methyl}-2-furoate](/img/structure/B5795822.png)
![2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)


![N-[(5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5795857.png)
![2,2'-{[2-(ethylthio)-7,7-dimethyl-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-yl]imino}diethanol](/img/structure/B5795865.png)
![1-[(4-chlorophenyl)acetyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B5795883.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-(4-propoxybenzylidene)propanohydrazide](/img/structure/B5795911.png)
![4-{5-[(3-methylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5795912.png)
![2-(4-chlorophenyl)-N'-[(2-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5795920.png)
